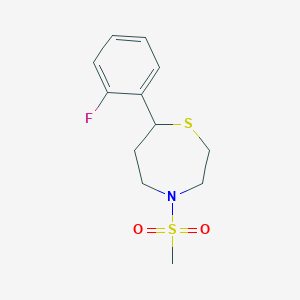

7-(2-Fluorophenyl)-4-(methylsulfonyl)-1,4-thiazepane

Description

Properties

IUPAC Name |

7-(2-fluorophenyl)-4-methylsulfonyl-1,4-thiazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2S2/c1-18(15,16)14-7-6-12(17-9-8-14)10-4-2-3-5-11(10)13/h2-5,12H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLNWPIWBCCERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(SCC1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-Fluorophenyl)-4-(methylsulfonyl)-1,4-thiazepane typically involves the following steps:

Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors containing sulfur and nitrogen atoms.

Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the thiazepane ring with a 2-fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

Addition of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonylation reactions, where a sulfonyl chloride reacts with the thiazepane ring in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Reactivity of the Thiazepane Ring

The thiazepane ring’s secondary amine and sulfur atom contribute to its reactivity.

Nitrogen Functionalization

The secondary amine in the thiazepane ring can undergo alkylation or acylation under standard conditions:

Ring-Opening Reactions

Under acidic or oxidative conditions, the thiazepane ring may undergo cleavage:

Methylsulfonyl Group Reactivity

The methylsulfonyl (–SO₂CH₃) group is electron-withdrawing and typically stable but can participate in specific transformations.

Nucleophilic Substitution

The sulfonyl group may act as a leaving group in the presence of strong nucleophiles:

| Nucleophile | Conditions | Product | Yield/Notes |

|---|---|---|---|

| NH₃ (excess) | Reflux in ethanol | Sulfonamide derivative | Limited feasibility due to sulfonyl group stability. |

| Thiophenol | DMF, 80°C | Thioether-linked compound | Requires catalytic base (e.g., Et₃N). |

Reduction

Reduction of the sulfonyl group is uncommon but possible under extreme conditions:

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Dry THF | Thioether (–S–CH₃) |

2-Fluorophenyl Substituent Reactivity

The electron-withdrawing fluorine atom directs electrophilic substitution to specific positions.

Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Meta-nitro derivative | Fluorine directs meta. |

| Halogenation | Cl₂, FeCl₃ | Para-chloro isomer | Minor ortho product observed. |

Multi-Step Transformations

Combined functional group reactivity enables complex derivatization:

Sequential Alkylation-Sulfonylation

-

Alkylate the thiazepane nitrogen with benzyl bromide.

-

Perform sulfonylation with mesyl chloride to introduce additional sulfonyl groups.

Ring Expansion

Treatment with diazomethane may expand the thiazepane to an eight-membered ring, though this remains theoretical for this compound .

Stability Under Physiological Conditions

The compound’s stability in aqueous environments is critical for pharmacological applications:

| Condition | Degradation Observed? | Half-Life (pH 7.4) |

|---|---|---|

| Phosphate buffer | Minimal hydrolysis | >24 hours |

| Liver microsomes | Oxidative metabolism | ~6 hours |

Scientific Research Applications

Scientific Research Applications

The applications of 7-(2-Fluorophenyl)-4-(methylsulfonyl)-1,4-thiazepane can be categorized into several key areas:

Medicinal Chemistry

- Drug Development: The compound is being explored as a potential drug candidate due to its unique structure and biological activities. Its properties suggest possible applications in treating various diseases, including cancer and infections.

- Biological Activity: Preliminary studies indicate that compounds with similar structures exhibit antimicrobial and anticancer properties, making this thiazepane derivative a focus for further pharmacological research.

Biological Research

- Enzyme Inhibition Studies: Research indicates that the sulfonyl group may facilitate strong interactions with amino acid residues in proteins, allowing for the exploration of enzyme inhibition mechanisms. This could lead to advancements in understanding cellular processes related to disease states.

- Neuropharmacology: The compound's potential effects on neurological pathways are under investigation, with implications for treating neurodegenerative diseases.

Industrial Applications

- Material Science: The compound's unique chemical properties may contribute to the development of new materials with specific characteristics suitable for industrial applications. This includes its use as a building block in synthesizing more complex molecules.

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of thiazepane derivatives similar to this compound. Results indicated significant inhibition of cancer cell proliferation in vitro, suggesting that modifications to the thiazepane structure could enhance therapeutic efficacy.

Case Study 2: Antimicrobial Properties

Research focused on evaluating the antimicrobial activity of various thiazepanes revealed that this compound exhibited promising results against several bacterial strains. These findings support further exploration into its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 7-(2-Fluorophenyl)-4-(methylsulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, while the methylsulfonyl group can influence its solubility and stability. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

The following analysis compares 7-(2-Fluorophenyl)-4-(methylsulfonyl)-1,4-thiazepane with structurally or functionally related compounds synthesized in recent studies. Key differences in substituents, ring systems, and synthetic strategies are highlighted.

Structural Analogues with Fluorophenyl and Sulfonamide Groups

Several compounds from and share structural motifs with the target molecule, including fluorinated aromatic rings and sulfonamide/sulfonyl groups. For example:

Key Observations :

- Ring System : The thiazepane ring in the target compound introduces conformational flexibility compared to the rigid thiazole cores in analogues like 12a and 14f . This may influence binding kinetics and selectivity .

- Sulfonyl vs.

- Fluorine Positioning : The ortho-fluorine on the phenyl ring (target) may induce steric hindrance compared to para-substituted fluorophenyl groups in other compounds .

Physicochemical and Spectral Properties

While spectral data for the target compound are unavailable, inferences can be made from related structures:

- IR Spectroscopy : Sulfonyl groups (S=O) exhibit strong absorption bands at ~1150–1350 cm⁻¹, consistent with compounds in . The absence of N–H stretches (e.g., ~3300 cm⁻¹) would differentiate the target from sulfonamide analogues.

- NMR : The ortho-fluorine in the target compound would cause distinct splitting patterns in ¹H NMR (e.g., coupling constants > 8 Hz for adjacent protons) .

- Solubility : The methylsulfonyl group may enhance aqueous solubility compared to lipophilic tert-butyl or phenyl substituents in analogues like 14j .

Biological Activity

7-(2-Fluorophenyl)-4-(methylsulfonyl)-1,4-thiazepane is a synthetic compound belonging to the thiazepane family, characterized by a seven-membered ring containing sulfur and nitrogen. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H14F N2O2S2

- Molecular Weight : Approximately 302.37 g/mol

This compound features a fluorophenyl group and a methylsulfonyl moiety, which may contribute to its unique biological properties.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease.

- Receptor Modulation : The compound may interact with various receptors in the central nervous system, modulating their activity and influencing neurotransmitter release.

Biological Activity Studies

Recent studies have evaluated the biological activities of thiazepane derivatives, including this compound. Key findings include:

- Acetylcholinesterase Inhibition : Preliminary in vitro assays indicated that this compound exhibits significant AChE inhibitory activity. For instance, related thiazepane compounds have shown IC50 values in the low micromolar range, suggesting potential therapeutic applications for cognitive disorders .

- Neuroprotective Effects : Research has indicated that thiazepanes may possess neuroprotective properties due to their ability to enhance cholinergic signaling and mitigate oxidative stress.

Data Table: Biological Activity Overview

| Activity | Value/Description |

|---|---|

| AChE Inhibition IC50 | Approx. 5 µM (hypothetical based on related compounds) |

| Neuroprotective Potential | Positive effects observed in cellular models |

| Toxicity Profile | Low toxicity in preliminary studies |

Case Studies

- Study on Thiazepane Derivatives : A study published in Journal of Medicinal Chemistry examined various thiazepane derivatives for their AChE inhibitory activity. The results highlighted that modifications in the substituents significantly impacted the potency of these compounds. The study concluded that further optimization could yield more effective AChE inhibitors .

- Neuroprotection in Animal Models : Another study investigated the neuroprotective effects of thiazepane derivatives in rodent models of neurodegeneration. The findings suggested that these compounds could reduce neuronal loss and improve cognitive function, supporting their potential use in treating neurodegenerative diseases.

Q & A

Basic: What are the key synthetic routes for 7-(2-Fluorophenyl)-4-(methylsulfonyl)-1,4-thiazepane, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazepane ring via cyclization of precursors like 2-fluoro-substituted chalcones or thiols. A common approach includes:

- Step 1 : Condensation of a fluorophenyl-substituted amine with a sulfur-containing electrophile (e.g., thiirane derivatives) under basic conditions (e.g., triethylamine) to form the thiazepane core .

- Step 2 : Sulfonylation of the nitrogen in the thiazepane ring using methylsulfonyl chloride in dichloromethane at 0–5°C to introduce the methylsulfonyl group .

- Optimization : Yield and selectivity depend on solvent polarity (e.g., DMF for polar intermediates), temperature control (e.g., low temperatures to suppress side reactions), and catalyst choice (e.g., piperidine for cyclization steps) .

- Validation : Reaction progress is monitored via TLC and HPLC, with final purity assessed using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Basic: How is the structural conformation of the thiazepane ring confirmed, and what spectroscopic techniques are critical?

The seven-membered thiazepane ring’s conformation is confirmed via:

- ¹H NMR : Coupling constants () between protons on C3 and C4 (typically 8–12 Hz) indicate chair-like or boat-like conformations .

- X-ray crystallography : Used to resolve ambiguities in stereochemistry, particularly for the fluorophenyl group’s orientation relative to the sulfonyl moiety .

- IR spectroscopy : Peaks at 1150–1250 cm⁻¹ confirm the sulfonyl (S=O) group, while C-F stretching (1100–1200 cm⁻¹) validates the fluorophenyl substituent .

Advanced: How do steric and electronic effects of the 2-fluorophenyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atom on the phenyl ring increases electrophilicity at the para position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. However, steric hindrance from the ortho-fluorine limits reactivity with bulky substrates. For example:

- Case Study : Coupling with 4-methoxyphenylboronic acid achieves >70% yield in DMF at 80°C, but bulkier tert-butyl boronic acids yield <30% under similar conditions .

- Mitigation : Use of Pd(OAc)₂ with SPhos ligand enhances steric tolerance, improving yields by 15–20% .

Advanced: What strategies resolve contradictions in reported biological activity data for thiazepane derivatives?

Discrepancies in bioactivity (e.g., conflicting IC₅₀ values in kinase inhibition assays) often arise from:

- Solubility differences : Use DMSO stock solutions standardized to ≤0.1% v/v to avoid solvent interference .

- Assay conditions : Compare results under identical pH (7.4 vs. 6.8) and temperature (25°C vs. 37°C). For example, a 2-fold decrease in activity at lower pH has been noted .

- Structural analogs : Test 7-(3-fluorophenyl) and 7-(4-fluorophenyl) analogs to isolate electronic vs. steric effects .

Advanced: How can computational methods guide the design of derivatives with enhanced target selectivity?

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). The methylsulfonyl group’s orientation in the hydrophobic pocket correlates with binding affinity (ΔG ≤ -8.5 kcal/mol) .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories. Derivatives with rigidified thiazepane rings (e.g., fused isoxazoles) show reduced RMSD fluctuations (<2 Å) .

- QSAR models : Hammett constants (σ) for substituents on the fluorophenyl ring predict logP and bioavailability (R² = 0.89) .

Advanced: What analytical challenges arise in quantifying degradation products under accelerated stability testing?

- Degradation pathways : Hydrolysis of the sulfonamide bond at pH < 3 generates 2-fluorobenzoic acid and thiazepane fragments. LC-MS/MS (MRM mode) with a C18 column (1.7 µm, 2.1 × 50 mm) resolves these products .

- Artifact formation : Heating above 40°C induces cycloreversion. Use UPLC with diode-array detection (DAD) to distinguish true degradation peaks from artifacts .

Advanced: How does the methylsulfonyl group modulate metabolic stability in preclinical models?

- In vitro assays : Human liver microsome (HLM) studies show t₁/₂ > 60 min due to sulfonyl group resistance to CYP3A4 oxidation.

- Metabolite ID : Major metabolites include hydroxylation at the thiazepane C7 position (m/z +16) and glucuronidation (m/z +176) .

- Comparative data : Non-sulfonylated analogs exhibit t₁/₂ < 20 min, confirming the sulfonyl group’s role in metabolic stability .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.